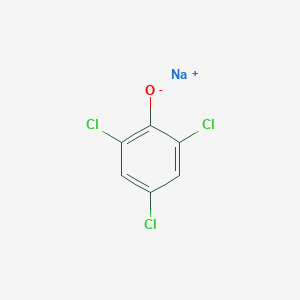

sodium;2,4,6-trichlorophenolate

Descripción

Sodium 2,4,6-trichlorophenolate (CAS: 3784-03-0) is an organochlorine compound with the molecular formula C₆H₂Cl₃NaO and a molecular weight of 219.43 g/mol . It is the sodium salt of 2,4,6-trichlorophenol (TCP), a chlorinated phenolic compound known for its biocidal properties. Industrially, it has been used as an intermediate in the synthesis of herbicides, fungicides, and polymers .

Propiedades

IUPAC Name |

sodium;2,4,6-trichlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWVVWIHGYXNNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Chlorination of Phenol

Phenol undergoes slow, controlled chlorination in the presence of organophosphorus catalysts, such as triphenylphosphine oxide (0.1–1% by weight of phenol). The reaction occurs in a primary reactor (V1) at 40–80°C, with chlorine gas introduced at a rate ensuring a minimum reaction duration of 10 hours. Excess chlorine and unreacted intermediates are captured in a secondary reactor (V2) containing molten phenol at 45–50°C, which is reused in subsequent batches.

Table 1: Reaction Conditions for Phenol Chlorination

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 40–80°C | 60–75°C |

| Chlorine Addition Rate | 8–10 kg/hour | 8.1 kg/hour |

| Catalyst Concentration | 0.1–1 wt% | 0.2 wt% |

| Reaction Time | 10–25 hours | 25.5 hours |

This staged approach achieves TCP purities exceeding 95%, circumventing the need for energy-intensive fractional distillation.

Formation of Sodium 2,4,6-Trichlorophenolate

The conversion of TCP to its sodium salt involves neutralizing the phenol with sodium hydroxide under reducing conditions to prevent oxidation by-products.

Alkaline Neutralization with Reductive Stabilization

Molten TCP is gradually added to an aqueous solution of sodium hydroxide (10 M) containing sodium dithionite (0.2–5 wt% of TCP) at 30–55°C. The reducing agent maintains a redox potential below -760 mV during addition, suppressing oxidative side reactions. Post-neutralization, air sparging adjusts the redox potential to -280 mV, and the pH is stabilized at 10.0–10.5 with additional NaOH.

Table 2: Sodium Salt Formation Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 20–75°C | 45–51°C |

| NaOH Concentration | 10 M | 10 M |

| Sodium Dithionite | 0.2–5 wt% | 1.5 wt% |

| Final pH | 10.0–10.5 | 10.5 |

Purification and Phase Separation

The resultant sodium trichlorophenolate solution is mixed with toluene (369 L per 493 kg product) to extract residual organic impurities. After 30 minutes of agitation and settling, the aqueous phase is isolated, yielding a clear, tar-free solution.

Industrial-Scale Process Optimization

The patent EP0243038A1 exemplifies a batch process integrating chlorination and salt formation in interconnected reactors. Key innovations include:

-

Nitrogen Purging : Prevents oxidative degradation during chlorination and salt formation.

-

Reaction Monitoring : Gas chromatography assays determine chlorination endpoints, ensuring minimal tetrachlorophenol formation.

-

Waste Gas Recycling : Chlorine-rich vapors from the primary reactor are redirected to the secondary reactor, enhancing chlorine utilization efficiency.

Challenges and Mitigation Strategies

By-Product Formation

Overchlorination generates 2,3,4,6-tetrachlorophenol, which compromises salt purity. Mitigation involves strict temperature control (<75°C) and catalytic moderation of chlorine reactivity.

Redox Control

Sodium dithionite’s efficacy diminishes above 55°C, necessitating precise cooling during TCP addition. Post-neutralization air sparging oxidizes residual dithionite, preventing long-term redox instability.

Comparative Analysis of Methodologies

Table 3: Traditional vs. Catalytic Chlorination

| Aspect | Traditional Method | Catalytic Method |

|---|---|---|

| Purity | 70–85% | ≥95% |

| Energy Consumption | High (distillation) | Moderate |

| By-Product Formation | Significant | Minimal |

| Capital Cost | High | Reduced |

The catalytic approach reduces tetrachlorophenol content by 90% compared to conventional methods, aligning with regulatory demands for low dioxin contaminants .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tetracosan-1-ol can undergo oxidation to form tetracosanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: As mentioned, tetracosan-1-ol is typically produced by the reduction of tetracosanoic acid.

Substitution: The hydroxy group in tetracosan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products:

Oxidation: Tetracosanoic acid.

Reduction: Tetracosane (if further reduced).

Substitution: Tetracosyl chloride (when reacted with thionyl chloride).

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide and Herbicide

Na-TCP is primarily utilized in agriculture as a fungicide and herbicide . Its effectiveness stems from the presence of three chlorine atoms on the phenolic ring, which enhances its biological activity. It is employed to control a range of fungal diseases and weeds in crops, improving agricultural productivity by protecting plants from harmful pathogens .

Environmental Research Applications

Biodegradation Studies

Na-TCP serves as a model compound in scientific research focused on the degradation and detoxification of chlorinated phenols, which are environmental pollutants. Researchers utilize Na-TCP to investigate how microorganisms degrade these compounds, leading to potential strategies for bioremediation of contaminated sites .

- Enzymatic Pathways : Studies have been conducted to elucidate the specific enzymatic pathways employed by bacteria and fungi to degrade chlorophenols. By exposing these microorganisms to Na-TCP and analyzing the resulting metabolites, researchers can identify key enzymes involved in the degradation process. This knowledge is crucial for enhancing biodegradation methods .

- Microbial Community Dynamics : Recent investigations have focused on the effects of Na-TCP on microbial community composition and function. By analyzing how diverse microbial communities respond to Na-TCP exposure, researchers gain insights into their adaptations and potential utilization of chlorinated phenols as carbon and energy sources .

Comparative Analysis with Related Compounds

To better understand the unique properties of Na-TCP, it is useful to compare it with other chlorinated phenolic compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Sodium 2,4-dichlorophenolate | C6H4Cl2NaO | Less chlorinated; lower biological activity |

| Sodium 2-chlorophenolate | C6H5ClNaO | Mono-chlorinated; used as an herbicide |

| Sodium 2,4-dinitrophenolate | C6H3Cl2N2O5 | Contains nitro groups; different reactivity |

Na-TCP's high degree of chlorination contributes to its enhanced biological activity against pests while also increasing toxicity risks .

Case Study 1: Biodegradation Mechanisms

A study conducted on the biodegradation of Na-TCP by specific bacterial strains revealed that certain microorganisms could effectively break down this compound under anaerobic conditions. The research identified key metabolic pathways involved in this process, providing insights into developing bioremediation strategies for sites contaminated with chlorinated phenols .

Case Study 2: Impact on Microbial Communities

Another research project investigated how diverse microbial communities adapt to environments contaminated with Na-TCP. The findings indicated significant shifts in community structure and function, suggesting that certain microbes could utilize Na-TCP as a carbon source while others exhibited resistance mechanisms against its toxic effects .

Mecanismo De Acción

Tetracosan-1-ol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.

Comparación Con Compuestos Similares

Structural and Electronic Properties

Sodium 2,4,6-trichlorophenolate exhibits distinct electronic characteristics compared to related chlorophenolates. Nuclear Quadrupole Resonance (NQR) studies reveal unique polarization of chlorine atoms in the sodium salt:

- Para-chlorines shift to higher frequencies (~2.0 MHz), while ortho-chlorines shift lower in sodium salts.

- This contrasts with Group 1 salts (e.g., K⁺, Cs⁺), which show smaller frequency shifts (≤1.4 MHz) .

Electrostatic Potential Surface (EPS) calculations highlight differences in charge distribution. Sodium 2,4,6-trichlorophenolate has a more localized negative charge on the phenolate oxygen compared to pentachlorophenolate, which may influence reactivity .

Thermal Decomposition and Environmental Impact

Decomposition Pathways :

Environmental Mobility :

- Aqueous Complexation: Sodium 2,4,6-trichlorophenolate forms weak complexes with heavy metals (e.g., Pb²⁺, Cd²⁺; stability constants: ~10².⁵–10².⁹), altering metal mobility in contaminated systems .

- Soil/Water Partitioning: The parent compound, 2,4,6-TCP, has a pKa of 6.23, existing as the phenolate anion (mobile) in neutral to alkaline environments. Its soil adsorption coefficient (Koc: 150–2,200) and photolysis half-life (2.1 hours in water) influence environmental persistence .

Q & A

Q. What are the optimal methods for synthesizing sodium 2,4,6-trichlorophenolate in laboratory settings?

Sodium 2,4,6-trichlorophenolate is typically synthesized via nucleophilic substitution reactions. A methodologically robust approach involves reacting 2,4,6-trichlorophenol with sodium hydroxide in a polar solvent (e.g., ethanol/water mixtures) under reflux conditions. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing polymerization side reactions and improving yield. For example, microwave irradiation at controlled power levels (e.g., 300 W for 15–30 minutes) accelerates the reaction while maintaining structural integrity . Characterization via FT-IR and elemental analysis is critical to confirm the absence of residual phenol and quantify sodium content.

Q. How can researchers ensure the stability of sodium 2,4,6-trichlorophenolate during storage and experimental use?

The compound is hygroscopic and sensitive to light and heat. Stability protocols recommend:

- Storage in airtight containers under inert gas (e.g., argon) at temperatures ≤4°C.

- Regular monitoring via UV-Vis spectroscopy to detect degradation (e.g., shifts in λmax near 290 nm).

- Avoiding prolonged exposure to acidic conditions, which can regenerate 2,4,6-trichlorophenol and release sodium ions, altering reactivity .

Q. What analytical techniques are essential for characterizing sodium 2,4,6-trichlorophenolate and its derivatives?

- Nuclear Quadrupole Resonance (NQR) : Detects electronic environments of chlorine atoms, revealing cation-anion interactions (e.g., Na<sup>+</sup>–Cl bonding in solid-state structures) .

- X-ray Diffraction (XRD) : Resolves crystalline structure and identifies polymorphic forms.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., mass loss near 200°C indicating NaCl elimination) .

Advanced Research Questions

Q. How do cation-chlorine interactions influence the thermal decomposition pathways of sodium 2,4,6-trichlorophenolate?

Thermal decomposition (200–300°C) produces NaCl and polychlorinated dibenzodioxins (PCDDs), notably 2,3,7,8-TCDD, via Smiles rearrangement. NQR studies reveal that Na<sup>+</sup> polarizes ortho-chlorines, lowering their elimination energy and favoring dioxin formation. In contrast, Cu(I)/Ag(I) salts form polymeric chlorophenylene oxides instead, due to stronger metal-chlorine coordination . Mitigation strategies include:

- Conducting reactions under vacuum to remove volatile byproducts.

- Incorporating radical scavengers (e.g., TEMPO) to suppress recombination pathways.

Q. What experimental designs are effective for studying sodium 2,4,6-trichlorophenolate’s role in microwave-assisted polymerization?

Microwave-initiated step-growth polymerization with aniline or diols requires precise control of:

- Dielectric parameters : Power (300–600 W) and irradiation time (10–60 minutes) to avoid overheating and side reactions.

- Catalyst systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance monomer solubility and reaction homogeneity.

- Post-polymerization analysis : Gel permeation chromatography (GPC) for molecular weight distribution and cyclic voltammetry to assess conductivity in polyaniline composites .

Q. How can researchers address contradictions in reported toxicity and environmental impact data for sodium 2,4,6-trichlorophenolate?

Discrepancies arise from varying experimental models (e.g., aquatic vs. mammalian toxicity assays). Methodological best practices include:

- Standardizing test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations (24–96 hours).

- Cross-validating results with high-resolution mass spectrometry (HRMS) to quantify trace dioxin contaminants in environmental samples .

- Referencing regulatory thresholds (e.g., 0.1% concentration limits under biocides classification) to align with safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.